
9-Ethylheptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-Ethylheptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate” is a complex organic compound that may have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure suggests it could be involved in multiple chemical reactions due to the presence of various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-Ethylheptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate” would likely involve multiple steps, including:
Alkylation: Introduction of the ethyl group to the heptadecan-9-yl chain.
Esterification: Formation of the ester bond between the carboxylic acid and the alcohol group.
Amidation: Formation of the amide bond between the amino group and the carboxylic acid.
Industrial Production Methods
Industrial production might involve:
Batch Processing: For small-scale production, batch reactors could be used.
Continuous Flow Processing: For large-scale production, continuous flow reactors might be more efficient.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Nucleophilic substitution reactions might occur at the ester and amide bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for esterification and amidation reactions.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted esters and amides.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Polymer Science: Potential use in the synthesis of novel polymers.
Biology
Drug Development: Possible applications in the development of new pharmaceuticals.
Bioconjugation: Use in the conjugation of biomolecules for research purposes.
Medicine
Therapeutics: Potential use in the treatment of diseases due to its unique structure.
Diagnostics: Use in diagnostic assays and imaging.
Industry
Materials Science: Applications in the development of new materials with unique properties.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways Involved: Could involve various biochemical pathways depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 9-Ethylheptadecan-9-yl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate
- 9-Ethylheptadecan-9-yl 8-((2-hydroxyethyl)(8-(decyloxy)-8-oxooctyl)amino)octanoate
Uniqueness
- Functional Groups : The presence of specific functional groups such as the nonyloxy group.
- Reactivity : Unique reactivity patterns due to the combination of functional groups.
Properties
Molecular Formula |
C46H91NO5 |
|---|---|
Molecular Weight |
738.2 g/mol |
IUPAC Name |
nonyl 8-[[8-(9-ethylheptadecan-9-yloxy)-8-oxooctyl]-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-9-12-15-18-27-34-43-51-44(49)35-28-21-19-25-32-39-47(41-42-48)40-33-26-20-22-29-36-45(50)52-46(8-4,37-30-23-16-13-10-6-2)38-31-24-17-14-11-7-3/h48H,5-43H2,1-4H3 |
InChI Key |
SCIKJEMWXOBNDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CC)(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


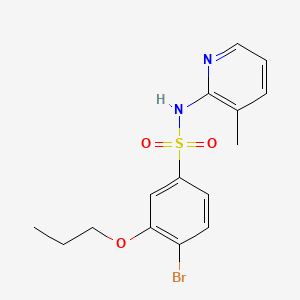
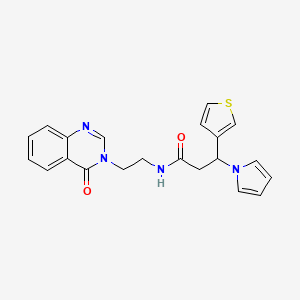


![4-iodo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B13366350.png)
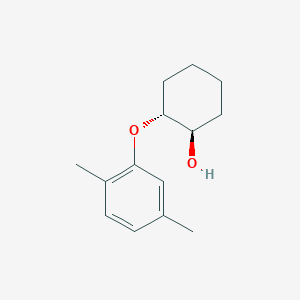
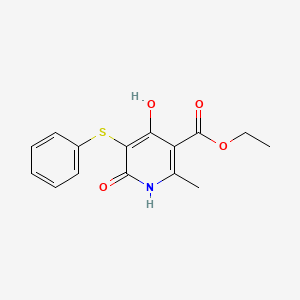
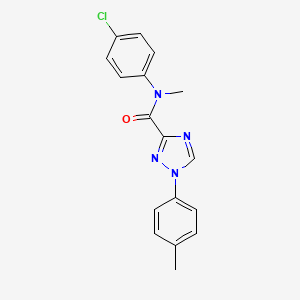

![Ethyl 3-(1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-4-cyano-1H-pyrazol-5-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylate](/img/structure/B13366379.png)
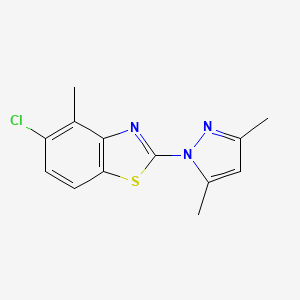
![7-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B13366392.png)
![4-[(4-chlorophenyl)sulfinyl]-5-hydroxy-6-phenyl-3(2H)-pyridazinone](/img/structure/B13366393.png)
![3-(1-Methyl-4-piperidinyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366396.png)
